molecular formula C13H4F5N B12843187 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12843187
M. Wt: 269.17 g/mol
InChI Key: LHUKISKVNWDUAO-UHFFFAOYSA-N
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Description

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a nitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated biphenyl, reacts with a nucleophile like potassium fluoride in the presence of a polar aprotic solvent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Potassium fluoride: for nucleophilic substitution.

    Hydrogen gas: and for reduction reactions.

    Palladium catalysts: for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group yields an amine, while substitution reactions can introduce various functional groups onto the biphenyl scaffold .

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The nitrile group also contributes to its reactivity by providing a site for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its fluorinated biphenyl structure and the presence of a nitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C13H4F5N

Molecular Weight

269.17 g/mol

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)benzonitrile

InChI

InChI=1S/C13H4F5N/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-4H

InChI Key

LHUKISKVNWDUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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